molecular formula C12H9BrN2O3 B13456136 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13456136
M. Wt: 309.11 g/mol
InChI Key: RYMYHJYLWYFEFX-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a brominated heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused with a 4-bromo-substituted isoindolone moiety.

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-(7-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H9BrN2O3/c13-8-3-1-2-6-7(8)5-15(12(6)18)9-4-10(16)14-11(9)17/h1-3,9H,4-5H2,(H,14,16,17)

InChI Key

RYMYHJYLWYFEFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=CC=C3Br

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the cyclization of suitably substituted isoindole precursors bearing a bromine substituent at the 4-position. The key steps include:

Reaction Conditions:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like carbon tetrachloride or dichloromethane.
  • Catalysts: Radical initiators (e.g., AIBN) or Lewis acids to promote electrophilic aromatic substitution.
  • Temperature: Typically reflux conditions (~80-100°C).
  • Purification: Crystallization or chromatography to isolate the brominated isoindole.

Advantages:

  • High regioselectivity.
  • Suitable for scale-up with controlled bromination.

Amide Coupling of 4-Bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic Acid Derivatives

Method Overview:

This route involves coupling of the brominated isoindole carboxylic acid with pyrrolidine-2,5-dione derivatives:

Outcome:

Formation of the target compound via nucleophilic attack of the amine on the activated carboxylic acid, followed by cyclization to form the fused heterocyclic system.

Multistep Heterocyclic Synthesis via Oxidative Cyclization

Method Overview:

An alternative involves constructing the isoindoline core through oxidative cyclization:

Reaction Conditions:

  • Oxidation performed in aqueous or mixed solvent systems.
  • Controlled temperature (~0-25°C) to prevent over-oxidation.
  • Bromination carried out post-oxidation to introduce the bromine substituent selectively.

Preparation of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) core is typically synthesized via cyclization of succinic acid derivatives :

  • Starting materials: Succinic acid or its derivatives.
  • Reaction: Heating with ammonia or ammonium salts to form succinimide.
  • Conditions: Reflux in acetic acid or other suitable solvents.

This core then undergoes functionalization to introduce the amino or carboxyl groups necessary for subsequent coupling reactions.

Data Table: Summary of Key Preparation Methods

Method Number Starting Material Key Reagents / Conditions Main Transformation Advantages
1 Aromatic bromides (e.g., brominated isoindole) NBS, radical initiators, reflux conditions Electrophilic bromination and cyclization High regioselectivity, scalable
2 Isoindole carboxylic acid derivatives DCC/EDC/HATU, pyrrolidine-2,5-dione derivatives Amide coupling, intramolecular cyclization Efficient amidation, good yields
3 Aromatic amines, oxidants (KMnO₄, CAN) Oxidation, bromination, coupling reagents Oxidative cyclization, bromination Versatile, allows functionalization
4 Succinic acid derivatives Ammonia, reflux in acetic acid Cyclization to succinimide core Straightforward, well-established

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the isoindoline moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • Target Compound : Contains a 4-bromo-isoindolone fused to pyrrolidine-2,5-dione. The bromine atom at the isoindolone’s 4-position likely enhances electrophilicity and steric bulk.
  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives : Replace isoindolone with an indole ring. These derivatives, such as those synthesized by the Warsaw Medical University, exhibit dual 5-HT1A and serotonin transporter (SERT) binding due to the indole’s planar structure and hydrogen-bonding capacity .
  • Brominated Pyrazoline Derivatives : Example: 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 5). This compound substitutes the isoindolone with a pyrazoline ring and bromophenyl group, demonstrating distinct electronic and steric profiles .
Substituent Effects
  • Halogenation: Bromine in the target compound vs. chlorine or methoxy groups in analogs (e.g., Compound 17: 4-chlorophenyl variant).
  • Alkyl Chains: Derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione incorporate long alkyl chains, enhancing solubility in organic solvents (e.g., tetrahydrofuran) but limiting blood-brain barrier penetration compared to aromatic brominated analogs .

Physicochemical Properties

Property Target Compound 3-(1H-Indol-3-yl) Analogs Brominated Pyrazoline (Compound 5)
Melting Point Not Reported 160–200°C 192–193°C
IR Peaks Expected C=O (~1650 cm⁻¹) C=O (1653 cm⁻¹), NH (3250–3433 cm⁻¹) C=O (1651 cm⁻¹), C=S (1167 cm⁻¹)
¹H-NMR Shifts δ ~7.5–8.0 (ArH), δ ~3.5–4.0 (CH2) δ 7.4–8.1 (ArH), δ 3.5–4.2 (CH2) δ 6.7–8.0 (ArH), δ 2.3–3.9 (CH2, CH3)
Lipophilicity (logP) Estimated >3.0 ~2.5–3.2 ~3.5

Biological Activity

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Structural Characteristics

The compound features a unique combination of a pyrrolidine ring fused with a 2,3-dihydro-1H-isoindole moiety. The presence of a bromine atom significantly influences its chemical reactivity and biological interactions. Its molecular formula is C9H8BrN2O3\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}_3 with a molecular weight of 309.11 g/mol .

Research indicates that this compound interacts with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of various enzymes, modulating biochemical pathways that are crucial for cellular function. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway . This pathway is essential for producing neuroactive and immunoregulatory metabolites.

Anticancer Properties

The compound has shown promise in the treatment and prevention of cancer. It functions as an IDO1 inhibitor, which can enhance anti-tumor immunity by preventing tumor-induced immune suppression . In vitro studies have demonstrated its potential to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has identified this compound as a potential scaffold for developing novel antibacterial agents targeting multidrug-resistant strains such as Pseudomonas aeruginosa. The compound's structure allows it to bind effectively to key bacterial proteins, inhibiting their function .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
AnticancerIDO1Inhibition of tumor growth
AntimicrobialPBP3 (Penicillin-Binding Protein)Inhibition of bacterial growth
ImmunomodulationImmune cellsEnhanced immune response

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including bromination and the introduction of the pyrrolidine ring. Common reagents include N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . In industrial settings, automated reactors may be utilized to enhance yield and efficiency.

Comparison with Similar Compounds

The uniqueness of this compound is highlighted when compared to structurally similar compounds such as lenalidomide and thalidomide. While these compounds share the isoindole structure, the specific brominated configuration of our compound imparts distinct biological properties that warrant further investigation in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione, and what analytical techniques are used for its structural verification?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving brominated isoindole intermediates and pyrrolidine-2,5-dione derivatives. Key steps include nucleophilic substitution and cyclization reactions. For example, brominated precursors (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) can undergo coupling or functionalization reactions in tetrahydrofuran (THF) or under acidic conditions . Structural verification relies on NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, IR spectroscopy for functional group analysis (e.g., C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry for molecular weight confirmation .

Q. How is the purity of this compound assessed during synthesis, and what purification methods are effective?

  • Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Purification often involves silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) . For challenging separations, recrystallization from solvents like dichloromethane or methanol may improve yield and purity. Evidence shows yields ranging from 36% to 84% depending on reaction optimization .

Advanced Research Questions

Q. How can researchers investigate polymorphic forms of this compound, and what implications do these forms have on its physicochemical properties?

  • Methodological Answer : Polymorph screening requires techniques like X-ray diffraction (XRD) , differential scanning calorimetry (DSC) , and dynamic vapor sorption (DVS) . For example, polymorphic forms of structurally similar compounds (e.g., 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) have been characterized to assess solubility, stability, and bioavailability . Computational modeling (e.g., density functional theory) can predict lattice energies and guide crystallization conditions.

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. A systematic approach includes:

  • Dose-response validation : Replicate studies using standardized protocols.
  • Metabolite profiling : Assess degradation products via LC-MS to rule out off-target effects.
  • Theoretical alignment : Link findings to established mechanisms (e.g., kinase inhibition pathways) to contextualize discrepancies .

Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Docking simulations (using tools like AutoDock or Schrödinger) can model binding affinities to targets such as kinases or receptors. For example, isoindole-dione derivatives exhibit interactions with ATP-binding pockets via hydrogen bonding and hydrophobic contacts . Pairing docking with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation of predicted binding modes .

Q. What approaches optimize reaction yields for large-scale synthesis while minimizing side products?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Process control : Real-time monitoring via in-situ FTIR or Raman spectroscopy reduces byproduct formation . Evidence from brominated pyrazole syntheses shows yield improvements from 37% to 84% through iterative condition adjustments .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization or polymorphic forms. A stepwise protocol includes:

  • pH-solubility profiling : Measure solubility across a pH range (1–13) using shake-flask methods.
  • Hansen solubility parameters : Compare solvent polarity indices to identify optimal dissolution media.
  • Crystal form characterization : Confirm if amorphous or crystalline phases influence solubility .

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